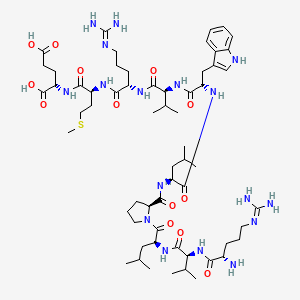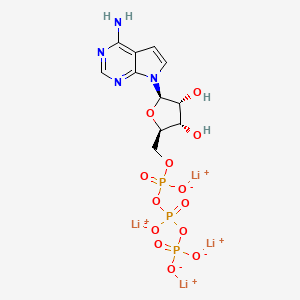
Tubercidin 5'-triphosphate (tetralithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tubercidin 5’-triphosphate (tetralithium) is a phosphorylated derivative of tubercidin, an adenosine analog. Tubercidin is known for its potent biological activities, including antiviral and antitumor properties. The compound is structurally characterized by a 7-deazapurine core linked to a ribose moiety through an N-glycosidic bond .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tubercidin 5’-triphosphate involves the phosphorylation of tubercidin. Tubercidin itself is produced by the bacterium Streptomyces tubercidicus. The biosynthetic pathway includes the utilization of phosphoribosylpyrophosphate and 7-carboxy-7-deazaguanine to construct the deazapurine nucleoside scaffold . The phosphorylation process typically involves adenosine kinase, which converts tubercidin to its mono-, di-, and tri-phosphorylated forms .
Industrial Production Methods: Industrial production of tubercidin and its derivatives often involves fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tubercidin 5’-triphosphate undergoes several types of chemical reactions, including:
Oxidation: Tubercidin can be oxidized to form various derivatives.
Reduction: The compound can undergo reductive deamination, catalyzed by NADPH-dependent reductase.
Substitution: Tubercidin can participate in nucleophilic substitution reactions due to its nucleoside structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reductive deamination typically requires NADPH as a cofactor.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide.
Major Products: The major products formed from these reactions include various phosphorylated and deaminated derivatives of tubercidin .
Applications De Recherche Scientifique
Tubercidin 5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleoside analogs and their interactions with enzymes.
Medicine: The compound exhibits potent antiviral activity against flaviviruses and coronaviruses, including SARS-CoV-2. It also shows antitumor activity by inhibiting the synthesis of nucleic acids.
Industry: Tubercidin and its derivatives are used in the development of antiviral and anticancer drugs.
Mécanisme D'action
Tubercidin 5’-triphosphate exerts its effects by incorporating into RNA and DNA, thereby inhibiting the synthesis of these nucleic acids. This incorporation disrupts the normal function of RNA and DNA polymerases, leading to the inhibition of viral replication and tumor cell proliferation . The compound also activates the retinoic acid-inducible gene I (RIG-I) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which play roles in antiviral responses .
Comparaison Avec Des Composés Similaires
Toyocamycin: Another deazapurine nucleoside with similar antiviral and antitumor properties.
Sangivamycin: A structurally related compound produced by Streptomyces rimosus with potent biological activities.
Cadeguomycin: An antibiotic with a similar structure and function.
Kanagawamicin: Another deazapurine nucleoside with antibacterial properties.
Uniqueness: Tubercidin 5’-triphosphate is unique due to its broad-spectrum antiviral activity and its ability to inhibit both RNA and DNA polymerases. Its tetralithium form enhances its solubility and stability, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C11H13Li4N4O13P3 |
|---|---|
Poids moléculaire |
530.0 g/mol |
Nom IUPAC |
tetralithium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C11H17N4O13P3.4Li/c12-9-5-1-2-15(10(5)14-4-13-9)11-8(17)7(16)6(26-11)3-25-30(21,22)28-31(23,24)27-29(18,19)20;;;;/h1-2,4,6-8,11,16-17H,3H2,(H,21,22)(H,23,24)(H2,12,13,14)(H2,18,19,20);;;;/q;4*+1/p-4/t6-,7-,8-,11-;;;;/m1..../s1 |
Clé InChI |
HTXMWOCMKXYXBV-VFZRYETBSA-J |
SMILES isomérique |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
SMILES canonique |
[Li+].[Li+].[Li+].[Li+].C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


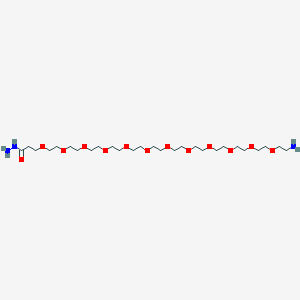
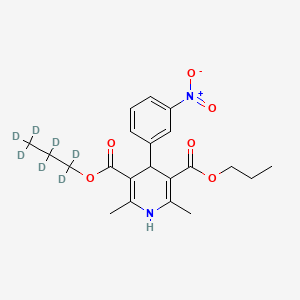
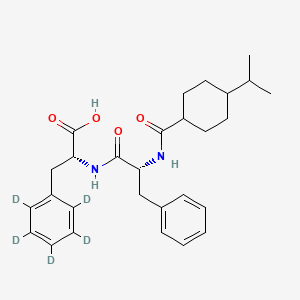


![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
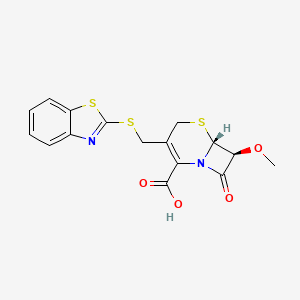
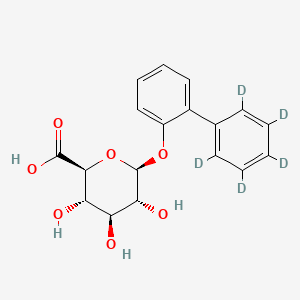
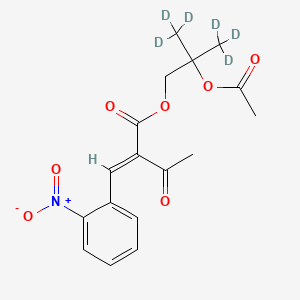
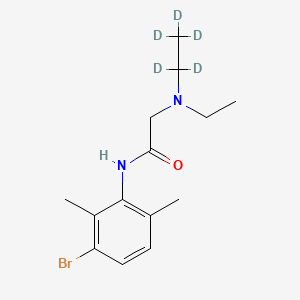

![5-methoxy-2-[4-(4-pyrrolidin-1-ylbutylamino)quinazolin-2-yl]-1H-indole-3-carbaldehyde](/img/structure/B12426160.png)

